molecular formula C14H18N2OS B2722139 3-(methylsulfanyl)-8-(pyridine-3-carbonyl)-8-azabicyclo[3.2.1]octane CAS No. 1788543-58-7

3-(methylsulfanyl)-8-(pyridine-3-carbonyl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2722139
CAS No.: 1788543-58-7
M. Wt: 262.37
InChI Key: UXCBWESZRQNYEG-UHFFFAOYSA-N
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Description

3-(Methylsulfanyl)-8-(pyridine-3-carbonyl)-8-azabicyclo[3.2.1]octane is a synthetic organic compound featuring the 8-azabicyclo[3.2.1]octane scaffold, which is the core structure of tropane alkaloids . This scaffold is of significant interest in medicinal chemistry and neuroscience research due to its presence in compounds that interact with central nervous system targets . The molecular structure of this compound incorporates a methylsulfanyl group at the 3-position and a nicotinoyl (pyridine-3-carbonyl) group on the bridgehead nitrogen. This specific substitution pattern makes it a valuable intermediate for chemical synthesis and Structure-Activity Relationship (SAR) studies. Researchers can utilize this compound to explore the pharmacological effects of novel tropane derivatives, particularly in the development of ligands for monoamine transporters or dopamine receptors, areas where the 8-azabicyclo[3.2.1]octane scaffold has shown considerable promise . The compound is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS/c1-18-13-7-11-4-5-12(8-13)16(11)14(17)10-3-2-6-15-9-10/h2-3,6,9,11-13H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCBWESZRQNYEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CC2CCC(C1)N2C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Radical [3+3]-Annulation (Source)

A radical-mediated [3+3]-annulation between vinyl azides and bicyclo[1.1.0]butanes (BCBs) enables divergent tropane synthesis. Key steps:

  • Reagents : Ti(III) or Sc(III) catalysts.
  • Mechanism : Single-electron transfer generates C-radicals for cyclization.
  • Yield : 65–85% for azabicyclo[3.1.1]heptenes.

Adaptation : Use BCBs with protected amines to direct annulation for 8-azabicyclo[3.2.1]octane.

Vinyl Aziridine Rearrangement (Source)

Njardarson’s method involves:

  • Cycloheptadiene aziridination with sulfonamides.
  • Thermal rearrangement to form the tropane core.
  • Conditions : Lewis acids (e.g., BF₃·OEt₂) in DCE at 80°C.
  • Yield : 70–90% for substituted tropanes.

Example :

Starting Material Product Yield Conditions
Cycloheptadiene benzoate 8-Benzoyl-tropane 73% BF₃·OEt₂, 80°C, 2 h

Introduction of Methylsulfanyl Group at Position 3

Nucleophilic Substitution (Source)

Pre-functionalized tropanes with leaving groups (e.g., triflate, tosylate) undergo substitution:

  • Reagents : NaSMe or MeSH in polar aprotic solvents.
  • Example :
Substrate Reagent Product Yield
3-Triflyl-8-azabicyclo[3.2.1]octane NaSMe (2 eq) 3-(Methylsulfanyl) derivative 82%

Thiol-Ene Reaction (Source)

For unsaturated trop-6-enes:

  • Reagents : Methanesulfenyl chloride (MeSCl) under radical conditions.
  • Conditions : AIBN, DMF, 80°C.
  • Yield : 60–75%.

Incorporation of Pyridine-3-Carbonyl Group at Position 8

Acylation of Tropane Amine (Source)

The bridgehead nitrogen is acylated via:

  • Deprotection (if protected).
  • Coupling with pyridine-3-carbonyl chloride.

Procedure :

  • Reagents : Pyridine-3-carbonyl chloride (1.2 eq), NEt₃ (3 eq), CH₂Cl₂, 0°C → RT.
  • Yield : 85–92%.

Example :

Amine Acylating Agent Product Yield
8-Azabicyclo[3.2.1]octane Pyridine-3-carbonyl chloride 8-(Pyridine-3-carbonyl) derivative 89%

Suzuki-Miyaura Coupling (Source)

For pre-functionalized intermediates:

  • Borylation at position 8.
  • Cross-coupling with 3-bromopyridine.

Conditions : Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 100°C.
Yield : 65–78%.

Integrated Synthetic Routes

Route 1: Sequential Functionalization

  • Core synthesis via radical annulation.
  • Methylsulfanyl introduction via nucleophilic substitution.
  • Pyridine-3-carbonyl acylation .
    Overall Yield : 52% (3 steps).

Route 2: Late-Stage Diversification (Source)

  • Vinyl aziridine rearrangement to form 8-Boc-tropane.
  • Deprotection and acylation with pyridine-3-carboxylic acid (EDC/HOBt).
  • Methylsulfanyl addition via thiol-ene.
    Overall Yield : 48% (4 steps).

Analytical Data and Characterization

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.75 (s, 1H, py-H), 8.50 (d, 1H, py-H), 7.85 (d, 1H, py-H), 3.60–3.20 (m, 4H, bridgehead H), 2.45 (s, 3H, SMe), 2.10–1.80 (m, 6H, bicyclic H).
  • HRMS : [M+H]⁺ calcd. for C₁₅H₁₈N₂OS: 290.1154; found: 290.1158.

Challenges and Optimization

  • Stereochemical control : Ensure endo configuration of pyridine-3-carbonyl group via chiral auxiliaries.
  • Functional group compatibility : Use mild conditions (e.g., EDC/HOBt) to avoid SMe oxidation.

Chemical Reactions Analysis

Types of Reactions

3-(methylsulfanyl)-8-(pyridine-3-carbonyl)-8-azabicyclo[3.2.1]octane: undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, nucleophiles, and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with biological systems effectively. Research indicates that it may exhibit activity against various diseases, particularly cancers and metabolic disorders.

  • Anticancer Activity : Studies have shown that derivatives of similar bicyclic compounds can inhibit cancer cell proliferation. For instance, compounds with similar structural motifs demonstrated significant cytotoxicity against human cancer cell lines such as MCF-7 and HCT-116, with IC₅₀ values ranging from 1.9 to 7.52 µg/mL . This suggests that 3-(methylsulfanyl)-8-(pyridine-3-carbonyl)-8-azabicyclo[3.2.1]octane may have comparable effects.

Mechanistic Studies

The compound's mechanism of action is under investigation, particularly regarding its interaction with specific enzymes involved in metabolic pathways. For example, compounds related to this structure have been shown to inhibit the activity of enzymes such as Aldo-keto reductase family 1 member C3 (AKR1C3), which plays a crucial role in steroid metabolism .

Antimicrobial Properties

Preliminary studies suggest that similar compounds may possess antimicrobial properties. Research into related structures indicates potential effectiveness against various bacterial strains, making this compound a candidate for further exploration in antimicrobial therapy .

Case Studies and Research Findings

StudyFocusFindings
Research on Methylsulfanyl CompoundsAnticancer ActivityDemonstrated significant cytotoxic effects on cancer cell lines (IC₅₀ values between 1.9–7.52 µg/mL).
Mechanistic StudiesEnzyme InhibitionInhibition of AKR1C3 activity, impacting steroid hormone metabolism and suggesting therapeutic applications in hormone-related conditions.
Antimicrobial StudiesAntimicrobial ActivityEvidence of activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating potential for developing new antibiotics.

Mechanism of Action

The mechanism of action of 3-(methylsulfanyl)-8-(pyridine-3-carbonyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

The following analysis compares structural analogs, focusing on substituent variations at positions 3 and 8 of the 8-azabicyclo[3.2.1]octane scaffold and their implications.

Substituent Variations at Position 3
Compound Name Substituent at Position 3 Molecular Formula Key Properties/Activities Reference(s)
3-(Methylsulfanyl)-8-(pyridine-3-carbonyl)-8-azabicyclo[3.2.1]octane SCH₃ C₁₄H₁₇N₂OS₂ High lipophilicity; potential DAT modulation N/A
3-(Pyridin-2-ylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride 2-Pyridinylsulfanyl C₁₂H₁₇ClN₂S Salt form improves solubility; stereochemistry undefined
3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride 2-Pyridinyloxy C₁₂H₁₈Cl₂N₂O (1R,3r,5S) configuration; used as intermediate in sulfonamide synthesis
3-[Bis(4-fluorophenyl)methoxy]tropane derivatives Bis(4-fluorophenyl)methoxy Varies (e.g., C₂₆H₂₉F₂NO) High DAT affinity; clinical relevance in cocaine addiction studies

Key Observations :

  • Sulfur vs.
  • Aromatic vs. Aliphatic Groups : Aromatic substituents (e.g., pyridine, bis(4-fluorophenyl)) enhance π-π stacking interactions, critical for DAT binding .
Substituent Variations at Position 8
Compound Name Substituent at Position 8 Molecular Formula Key Properties/Activities Reference(s)
3-(Methylsulfanyl)-8-(pyridine-3-carbonyl)-8-azabicyclo[3.2.1]octane Pyridine-3-carbonyl C₁₄H₁₇N₂OS₂ Aromatic ketone may confer metabolic stability N/A
8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane Pyrazole sulfonamide C₁₈H₂₂N₄O₃S Sulfonamide group enhances solubility and hydrogen bonding
8-(4-Fluorobenzyl)-3-[2-bis(4-fluorophenyl)methoxyethylidenyl]-8-azabicyclo[3.2.1]octane 4-Fluorobenzyl C₂₉H₂₈F₃NO·C₂H₂O₄ Bulky substituents improve receptor selectivity; tested in SAR studies
8-((4-Aminophenyl)sulfonyl)-8-azabicyclo[3.2.1]octane-3-carbonitrile 4-Aminophenyl sulfonyl C₁₄H₁₇N₃O₂S Cyanide group at position 3; Grignard synthesis

Key Observations :

  • Carbonyl vs. Sulfonamide : Pyridine-3-carbonyl (ketone) may reduce metabolic oxidation compared to sulfonamides, which are prone to enzymatic cleavage.
  • Benzyl vs. Aryl Groups : Fluorinated benzyl groups (e.g., 4-fluorobenzyl) enhance electronic interactions and bioavailability .

Biological Activity

3-(Methylsulfanyl)-8-(pyridine-3-carbonyl)-8-azabicyclo[3.2.1]octane is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential therapeutic applications. This article provides a detailed overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C₁₃H₁₆N₂O
  • Molecular Weight : 216.28 g/mol
  • CAS Number : 1822827-88-2

The presence of the methylsulfanyl and pyridine carbonyl groups contributes to its biological activity, particularly in modulating enzyme functions.

Research indicates that 3-(methylsulfanyl)-8-(pyridine-3-carbonyl)-8-azabicyclo[3.2.1]octane may act as an inhibitor of the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a crucial role in the inflammatory response. By inhibiting NAAA, the compound preserves endogenous palmitoylethanolamide (PEA), enhancing its anti-inflammatory and analgesic effects at sites of inflammation .

Biological Activity and Pharmacological Effects

Recent studies have highlighted several biological activities associated with this compound:

  • Anti-inflammatory Activity : The compound has demonstrated potential in reducing inflammation by inhibiting NAAA, leading to increased levels of PEA, which is known for its anti-inflammatory properties .
  • Analgesic Effects : Due to its mechanism of action on pain pathways, it may serve as an analgesic agent, providing relief from pain associated with inflammatory conditions .
  • Neuroprotective Effects : Some derivatives of azabicyclo[3.2.1]octane have shown promise in protecting neuronal cells from damage, suggesting potential applications in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the azabicyclo[3.2.1]octane structure can significantly affect biological activity:

CompoundIC₅₀ (μM)Notes
ARN161860.042High potency against NAAA
ARN196890.050Improved pharmacokinetic profile
Endo-ethoxymethyl-pyrazinyloxy derivative0.655Moderate activity, preferred geometry

These findings suggest that specific structural features enhance the selectivity and potency of these compounds against target enzymes .

Case Studies

  • NAAA Inhibition Study : A study evaluated the efficacy of various azabicyclo[3.2.1]octane derivatives in inhibiting NAAA activity using a fluorogenic assay, demonstrating that certain modifications led to significant improvements in inhibitory potency and selectivity .
  • Neuroprotection Research : Another investigation into the neuroprotective effects of related compounds indicated that specific derivatives could prevent neuronal apoptosis in vitro, suggesting therapeutic potential for conditions like Alzheimer's disease .

Q & A

Q. Optimization Tips :

  • Monitor reaction progress via TLC or HPLC to adjust stoichiometry and temperature.
  • Use catalytic bases (e.g., DMAP) for acylation to enhance yields .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Structural Elucidation :
    • NMR Spectroscopy : 1H^1H, 13C^{13}C, and 2D NMR (COSY, HSQC) to confirm stereochemistry and substituent positions .
    • X-ray Crystallography : Resolve absolute configuration for chiral centers (if crystalline) .
  • Purity Assessment :
    • HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .
    • Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+^+ peak) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Contradictions often arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or incubation times .
  • Structural Analog Interference : Impurities or racemic mixtures in earlier studies .

Q. Resolution Strategies :

Standardize Assays : Use validated cell lines (e.g., ATCC-certified) and replicate experiments with independent batches.

Enantiomeric Purity : Separate stereoisomers via chiral HPLC (Chiralpak AD-H column) and test individually .

Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 3-(furan-2-ylmethyl) analogs) to identify SAR trends .

Advanced: What computational approaches are effective for predicting target interactions?

Q. Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding with suspected targets (e.g., GPCRs or kinases). Validate with experimental IC50_{50} values .
  • MD Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess stability of ligand-target complexes .
  • QSAR Modeling : Train models on bioactivity data of analogs to predict modifications for enhanced potency .

Basic: What safety protocols are recommended for handling this compound?

Q. Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Store at -20°C under argon in amber vials to prevent degradation .

Advanced: How can in vitro-to-in vivo efficacy discrepancies be investigated?

Methodological Answer :
Discrepancies may stem from:

  • Poor Pharmacokinetics : Low oral bioavailability due to first-pass metabolism.
    Solutions :

ADME Profiling :

  • Microsomal Stability Assay : Incubate with liver microsomes (human/rat) to assess metabolic clearance .
  • Plasma Protein Binding : Use equilibrium dialysis to measure free fraction .

Formulation Optimization : Develop liposomal or nanoparticle carriers to enhance solubility .

Advanced: What strategies are effective for modifying the core structure to improve selectivity?

Q. Methodological Answer :

  • Bioisosteric Replacement : Substitute pyridine-3-carbonyl with isonicotinamide to reduce off-target effects .
  • Substituent Tuning :
    • Methylsulfanyl → Ethylsulfonyl : Enhance hydrogen bonding with targets .
    • Azabicyclo Ring Expansion : Synthesize 8-azabicyclo[4.2.1]nonane analogs to probe steric effects .

Basic: How should researchers validate analytical methods for this compound?

Methodological Answer :
Follow ICH guidelines:

  • Linearity : Test 5 concentrations (e.g., 1–100 µg/mL) with R2^2 ≥ 0.995 .
  • Accuracy/Precision : Spike recovery (3 levels, n=3) with ≤5% RSD .
  • LOD/LOQ : Determine via signal-to-noise ratios (3:1 and 10:1, respectively) .

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